5-Amino-2-piperidin-1-yl-benzoic acid
Overview
Description
5-Amino-2-piperidin-1-yl-benzoic acid: is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound features a benzoic acid core substituted with an amino group at the 5-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a benzoic acid derivative.
Substitution Reaction: The piperidinyl group is introduced at the 2-position of the benzoic acid core through a substitution reaction.
Amination: The amino group is then introduced at the 5-position using appropriate amination reagents and conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-piperidin-1-yl-benzoic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Drug Development: It serves as a scaffold for the development of new drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The amino and piperidinyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-piperidin-1-yl-benzoic acid
- 5-Amino-2-morpholin-1-yl-benzoic acid
- 5-Amino-2-pyrrolidin-1-yl-benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the benzoic acid core and the nature of the cyclic amine group.
- Unique Properties: 5-Amino-2-piperidin-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-amino-2-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYESUQYQHNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355612 | |
Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65989-46-0 | |
Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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